molecular formula C12H24N2O2 B15258749 tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate

tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate

Cat. No.: B15258749
M. Wt: 228.33 g/mol
InChI Key: YLWZYPUNUCFEMH-UHFFFAOYSA-N
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Description

tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate: is an organic compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester and a dimethylamino group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of N-substituted piperidine derivatives.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of secondary amines.

Scientific Research Applications

Chemistry: tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of various piperidine derivatives and carbamates .

Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It plays a role in the development of drugs targeting the central nervous system and other therapeutic areas .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the manufacture of agrochemicals and other fine chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include neurotransmitter regulation, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of a tert-butyl ester and a dimethylamino group makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 5-(dimethylamino)piperidine-3-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)9-6-10(14(4)5)8-13-7-9/h9-10,13H,6-8H2,1-5H3

InChI Key

YLWZYPUNUCFEMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CNC1)N(C)C

Origin of Product

United States

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